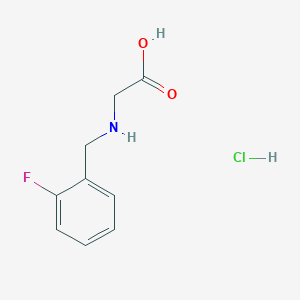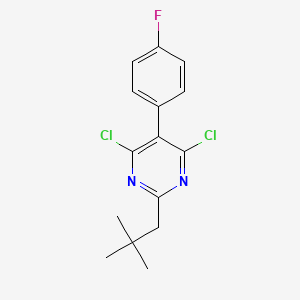
4,6-Dichloro-5-(4-fluorophenyl)-2-neopentylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dichloro-5-(4-fluorophenyl)-2-neopentylpyrimidine is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by the presence of chlorine and fluorine atoms, which can significantly influence its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-5-(4-fluorophenyl)-2-neopentylpyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted aniline and pyrimidine derivatives.
Fluorination: The fluorine atom is introduced at the 5 position using fluorinating agents like potassium fluoride (KF) or cesium fluoride (CsF).
Neopentylation: The neopentyl group is introduced through alkylation reactions using neopentyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale, the reactions can be carried out in batch reactors or continuous flow reactors.
Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions
4,6-Dichloro-5-(4-fluorophenyl)-2-neopentylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dechlorinated products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substituted Pyrimidines: Products with various functional groups replacing the chlorine atoms.
Oxidized or Reduced Derivatives: Compounds with altered oxidation states.
科学的研究の応用
4,6-Dichloro-5-(4-fluorophenyl)-2-neopentylpyrimidine has several applications in scientific research:
Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, particularly those targeting cancer and infectious diseases.
Agrochemicals: Used in the development of pesticides and herbicides due to its ability to interfere with biological pathways in pests.
Materials Science: Employed in the synthesis of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4,6-Dichloro-5-(4-fluorophenyl)-2-neopentylpyrimidine involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: The compound can modulate receptor activity by acting as an agonist or antagonist.
Pathway Interference: It can interfere with cellular signaling pathways, leading to altered cellular responses.
類似化合物との比較
Similar Compounds
4,6-Dichloro-5-(4-fluorophenyl)pyrimidine: Lacks the neopentyl group, which may affect its reactivity and applications.
4,6-Dichloro-2-methylthio-5-(4-fluorophenyl)pyrimidine: Contains a methylthio group instead of a neopentyl group, leading to different chemical properties.
Uniqueness
4,6-Dichloro-5-(4-fluorophenyl)-2-neopentylpyrimidine is unique due to the presence of the neopentyl group, which can influence its steric and electronic properties, making it suitable for specific applications in pharmaceuticals and materials science.
特性
分子式 |
C15H15Cl2FN2 |
|---|---|
分子量 |
313.2 g/mol |
IUPAC名 |
4,6-dichloro-2-(2,2-dimethylpropyl)-5-(4-fluorophenyl)pyrimidine |
InChI |
InChI=1S/C15H15Cl2FN2/c1-15(2,3)8-11-19-13(16)12(14(17)20-11)9-4-6-10(18)7-5-9/h4-7H,8H2,1-3H3 |
InChIキー |
LLJJGPSIOKODEV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CC1=NC(=C(C(=N1)Cl)C2=CC=C(C=C2)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-methyl-[1,2,4]triazolo[4,3-c]pyrimidin-5(6H)-one](/img/structure/B15246244.png)
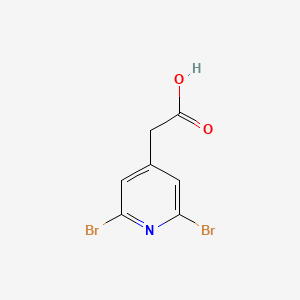

![4,6-Dimethylpyrazolo[1,5-A]pyrazine-3-carbaldehyde](/img/structure/B15246254.png)
![azane;[(2R)-3-[hydroxy-[(1R,2R,3S,4R,5R,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-octanoyloxypropyl] octanoate](/img/structure/B15246258.png)
![1-Methylhexahydro-1H-pyrazolo[1,2-a]pyridazin-6-ol](/img/structure/B15246260.png)
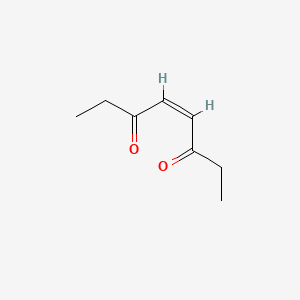
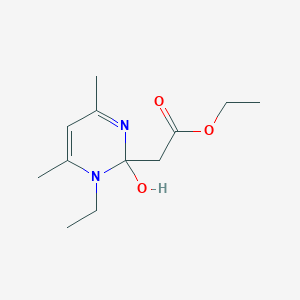
![Indolo[1,2-a]quinoxalin-6(5H)-one](/img/structure/B15246287.png)
![5-(Propan-2-yl)[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one](/img/structure/B15246288.png)
